![molecular formula C19H15NO2S3 B2552936 4,4-dimethyl-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-8-yl benzoate CAS No. 333307-75-8](/img/structure/B2552936.png)
4,4-dimethyl-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-8-yl benzoate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 1,2-Dihydro-2,2,4-trimethylquinoline and its 1-methyl and 6-ethoxy-derivatives gave 4,5-dihydro-4,4-dimethyl-1H-1,2-dithiolo[3,4-c]quinoline-1-thiones on heating with sulphur . New linearly linked hybrid molecules were created by linking the original ligand with various pharmacophore ligands via a metabolizable linker .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented in the literature .
Scientific Research Applications
- Researchers have synthesized derivatives of this compound and evaluated their inhibitory activity against various kinases. Notably, compounds 2a, 2b, 2c, and 2q exhibited significant inhibition of JAK3, NPM1-ALK, and cRAF [Y340D] [Y341D]. These findings suggest potential applications in cancer treatment and other multifactorial diseases .
- Among the derivatives, compounds 1a and 1b demonstrated good antimicrobial activity. Further exploration of their effectiveness against specific microorganisms could lead to novel therapeutic agents .
- Using in silico methods, researchers predicted pleiotropic activities for 12 substances derived from this compound. These activities include chemoprotective and antitumor effects, expanding its potential applications .
- Compound 1d, modified with lipophilic n-butyl groups, showed suitable ADMET parameters. It was selected for molecular docking as a potential inhibitor of the zinc finger fragment of HIV-1 p7 nucleocapsid protein .
- The compound’s structure suggests potential chemoprotective effects, making it relevant for studies related to cellular protection and oxidative stress .
- This compound is commercially available and used in life science research. It can serve as a valuable tool for investigating biological processes and pathways .
Protein Kinase Inhibition
Antimicrobial Potential
Bioactivity Profiles Prediction
Zinc Finger Inhibition
Chemoprotective Properties
Life Science Research Solutions
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4,4-dimethyl-1-sulfanylidene-5H-dithiolo[3,4-c]quinolin-8-yl) benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2S3/c1-19(2)16-15(18(23)25-24-16)13-10-12(8-9-14(13)20-19)22-17(21)11-6-4-3-5-7-11/h3-10,20H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQBTVRIXCPCJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C3=C(N1)C=CC(=C3)OC(=O)C4=CC=CC=C4)C(=S)SS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-dimethyl-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-8-yl benzoate |
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